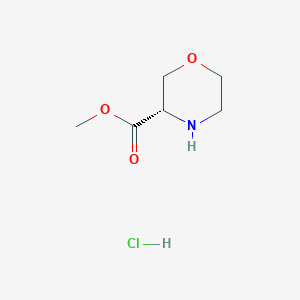

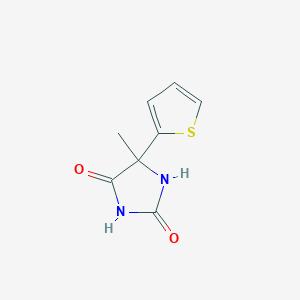

![molecular formula C12H17NO B3023158 2-[(4-Methoxyphenyl)methyl]pyrrolidine CAS No. 66162-38-7](/img/structure/B3023158.png)

2-[(4-Methoxyphenyl)methyl]pyrrolidine

Descripción general

Descripción

2-[(4-Methoxyphenyl)methyl]pyrrolidine, also known as 4-MPMP, is a heterocyclic compound with a pyrrolidine ring and a 4-methoxyphenylmethyl substituent. It has a wide range of applications in the field of medicinal chemistry, ranging from its use as a pharmaceutical intermediate to its role in drug discovery and development. 4-MPMP is also used in the synthesis of various bioactive compounds, including peptides, peptidomimetics, and small-molecule drugs.

Aplicaciones Científicas De Investigación

- Monoamine Oxidase Inhibitors (MAOIs) : The methoxy group may enhance MAO inhibition, making it relevant for treating depression and anxiety .

- Building Block : Chemists use it as a building block for more complex molecules. Its benzyl group provides versatility for creating diverse chemical structures .

- Chiral Ligands : The pyrrolidine scaffold can serve as a chiral ligand in asymmetric catalysis, enabling enantioselective transformations .

- Polymerization Initiator : Researchers investigate its role as a polymerization initiator or stabilizer in the synthesis of functional polymers .

- Neurotransmitter Modulation : Given its structural resemblance to neurotransmitters, it may interact with receptors or transporters in the central nervous system .

Medicinal Chemistry and Drug Development

Organic Synthesis

Catalysis and Asymmetric Synthesis

Materials Science

Pharmacology and Neurobiology

Natural Product Synthesis

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities .

Mode of Action

Pyrrolidine derivatives have been found to exhibit various modes of action, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Biochemical Pathways

It’s known that pyrrolidine derivatives can affect a wide range of biochemical pathways .

Result of Action

It’s known that pyrrolidine derivatives can exhibit a wide range of biological activities .

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMFOPPPDHATJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407353 | |

| Record name | 2-[(4-methoxyphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxyphenyl)methyl]pyrrolidine | |

CAS RN |

66162-38-7 | |

| Record name | 2-[(4-methoxyphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

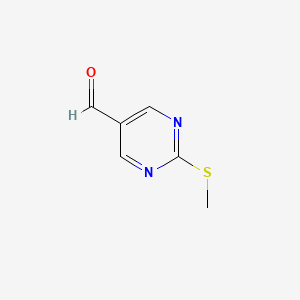

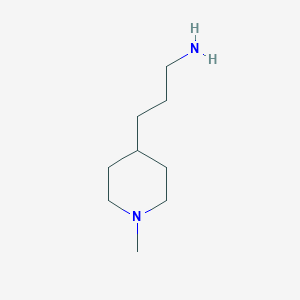

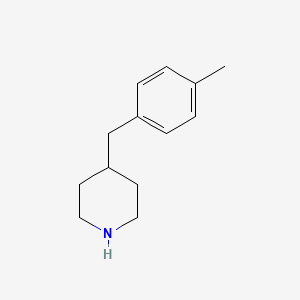

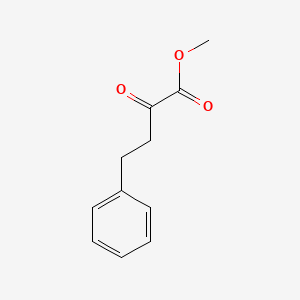

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

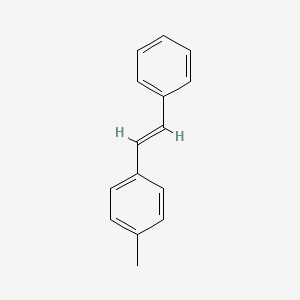

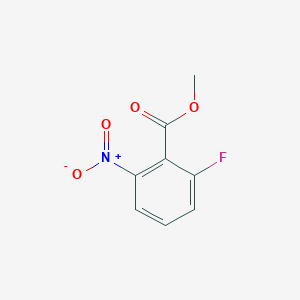

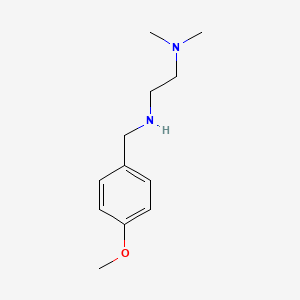

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

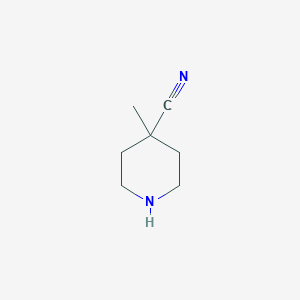

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)